molecular formula C26H24N4O3S B2374258 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 898446-52-1

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2374258
CAS RN: 898446-52-1
M. Wt: 472.56
InChI Key: AXELDNUHNAGYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "BAY 41-2272" and is a potent activator of soluble guanylate cyclase (sGC). The activation of sGC by BAY 41-2272 leads to the production of cyclic guanosine monophosphate (cGMP), which has various biochemical and physiological effects.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Compounds with similar structures have been found to possess analgesic and anti-inflammatory activities . Although these drugs have limitations for their clinical use due to serious side effects such as blood dyscrasias , this compound could potentially be studied to develop safer analgesic and anti-inflammatory drugs .

Physicochemical Property Prediction

The compound can be used in the prediction of physicochemical properties . Real Time Predictor can calculate estimated physicochemical property data based on the reliable QSPR and ANN .

properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c31-34(32,24-12-8-21(9-13-24)20-4-2-1-3-5-20)29-23-10-6-22(7-11-23)25-14-15-26(28-27-25)30-16-18-33-19-17-30/h1-15,29H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXELDNUHNAGYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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